molecular formula C5H7FO3 B13565982 3-Fluorooxolane-2-carboxylic acid CAS No. 2718746-99-5

3-Fluorooxolane-2-carboxylic acid

Cat. No.: B13565982
CAS No.: 2718746-99-5
M. Wt: 134.11 g/mol
InChI Key: BYABGDUKTMCJLW-UHFFFAOYSA-N
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Description

3-Fluorooxolane-2-carboxylic acid is an organic compound characterized by the presence of a fluorine atom attached to an oxolane ring, which is a five-membered ring containing one oxygen atom. This compound is part of the broader class of carboxylic acids, which are known for their wide range of applications in various fields, including chemistry, biology, and industry .

Chemical Reactions Analysis

Types of Reactions

3-Fluorooxolane-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halogenating agents, nucleophiles.

Major Products

The major products formed from these reactions include various fluorinated derivatives and alcohols, depending on the specific reaction conditions .

Mechanism of Action

The mechanism of action of 3-Fluorooxolane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s stability and reactivity, allowing it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Fluorooxolane-2-carboxylic acid is unique due to its specific ring structure and the presence of a fluorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

CAS No.

2718746-99-5

Molecular Formula

C5H7FO3

Molecular Weight

134.11 g/mol

IUPAC Name

3-fluorooxolane-2-carboxylic acid

InChI

InChI=1S/C5H7FO3/c6-3-1-2-9-4(3)5(7)8/h3-4H,1-2H2,(H,7,8)

InChI Key

BYABGDUKTMCJLW-UHFFFAOYSA-N

Canonical SMILES

C1COC(C1F)C(=O)O

Origin of Product

United States

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